molecular formula C36H73NOS B15018683 N-[2-(octadecylsulfanyl)ethyl]hexadecanamide

N-[2-(octadecylsulfanyl)ethyl]hexadecanamide

Cat. No.: B15018683
M. Wt: 568.0 g/mol
InChI Key: MAXZBXNIMTXETD-UHFFFAOYSA-N
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Description

N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is an organic compound characterized by a long aliphatic chain and a sulfanyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide typically involves the reaction of octadecyl mercaptan with an appropriate amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to moderate temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(octadecylsulfanyl)ethyl]hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

N-[2-(octadecylsulfanyl)ethyl]hexadecanamide has several applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of other complex molecules.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of lubricants and coatings

Mechanism of Action

The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide
  • N-[2-(octadecylsulfanyl)ethyl]pyridine-3-carboxamide

Uniqueness

N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is unique due to its specific combination of a long aliphatic chain and a sulfanyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better integration into lipid bilayers and enhanced stability in various chemical reactions .

Properties

Molecular Formula

C36H73NOS

Molecular Weight

568.0 g/mol

IUPAC Name

N-(2-octadecylsulfanylethyl)hexadecanamide

InChI

InChI=1S/C36H73NOS/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-39-35-33-37-36(38)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38)

InChI Key

MAXZBXNIMTXETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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